molecular formula C5H11NOS B12840391 [3-(Methylamino)thietan-3-yl]methanol

[3-(Methylamino)thietan-3-yl]methanol

Cat. No.: B12840391
M. Wt: 133.21 g/mol
InChI Key: FQNOZAUQSJVUAX-UHFFFAOYSA-N
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Description

[3-(Methylamino)thietan-3-yl]methanol is an organic compound with the molecular formula C5H11NOS and a molecular weight of 133.21 g/mol . This compound is characterized by a thietane ring, which is a four-membered ring containing a sulfur atom, and a methylamino group attached to the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Methylamino)thietan-3-yl]methanol typically involves the reaction of thietane derivatives with methylamine under controlled conditions. One common method includes the nucleophilic substitution of a halogenated thietane with methylamine, followed by the reduction of the resulting intermediate to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

[3-(Methylamino)thietan-3-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thietane derivatives, which can be further utilized in different chemical syntheses .

Scientific Research Applications

[3-(Methylamino)thietan-3-yl]methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [3-(Methylamino)thietan-3-yl]methanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its unique structure allows it to participate in various chemical transformations, making it a versatile reagent in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3-(Methylamino)thietan-3-yl]methanol is unique due to its specific combination of a thietane ring and a methylamino group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic applications and research studies .

Properties

Molecular Formula

C5H11NOS

Molecular Weight

133.21 g/mol

IUPAC Name

[3-(methylamino)thietan-3-yl]methanol

InChI

InChI=1S/C5H11NOS/c1-6-5(2-7)3-8-4-5/h6-7H,2-4H2,1H3

InChI Key

FQNOZAUQSJVUAX-UHFFFAOYSA-N

Canonical SMILES

CNC1(CSC1)CO

Origin of Product

United States

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